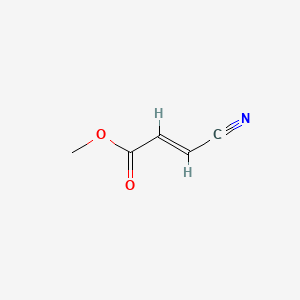

(E)-Methyl 3-cyano-2-propenoate

Description

(E)-Methyl 3-cyano-2-propenoate (CAS: 925-56-4) is an α,β-unsaturated ester with the molecular formula C₅H₅NO₂. The compound features a conjugated system comprising a cyano group (-CN) and a methyl ester (-COOCH₃) attached to a propenoate backbone in the E-configuration. Key physical properties include a boiling point of 190.1°C at 760 mmHg, a density of 1.094 g/cm³, and a refractive index of 1.443 . Its reactivity is driven by the electron-withdrawing cyano and ester groups, making it a valuable intermediate in organic synthesis, particularly in Michael additions and polymerization reactions.

Properties

Molecular Formula |

C5H5NO2 |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

methyl (E)-3-cyanoprop-2-enoate |

InChI |

InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2+ |

InChI Key |

AJXIQWIGXITQSV-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)/C=C/C#N |

Canonical SMILES |

COC(=O)C=CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Reactivity Insights

- Crystallographic Studies: Ethyl esters with aryl substituents (e.g., 4-methylphenyl) exhibit planar molecular geometries, with packing influenced by π-π interactions. This contrasts with the smaller this compound, which likely adopts a less ordered structure in the solid state .

- Electronic Effects: Electron-withdrawing groups (e.g., -CN, -COOCH₃) in this compound enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks. In contrast, methoxy-substituted analogs show reduced reactivity due to electron donation .

- Safety Profile: this compound has a flash point of 76.4°C, indicating flammability. Hazard symbols and risk codes emphasize the need for handling in ventilated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.